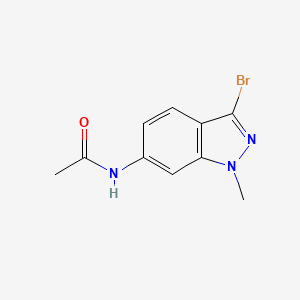

N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide

Description

Propriétés

IUPAC Name |

N-(3-bromo-1-methylindazol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-6(15)12-7-3-4-8-9(5-7)14(2)13-10(8)11/h3-5H,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGZCDKSOAWLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=NN2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide typically involves the bromination of 1-methylindazole followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acylation step. The reactions are usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the antitumor properties of indazole derivatives, including N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide. A notable investigation focused on a series of indazole derivatives, revealing that compound 6o (which includes the indazole framework similar to this compound) demonstrated significant inhibitory effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer) cells. The IC50 value for compound 6o against K562 was reported at 5.15 µM, indicating potent activity with a selectivity index (SI) significantly higher than standard chemotherapeutics like 5-Fluorouracil (5-Fu) .

Structural Modifications and SAR Studies

The structure-activity relationship (SAR) studies conducted on indazole derivatives reveal that modifications at specific positions on the indazole ring can significantly influence biological activity. For instance:

- Substituting different groups at the C-5 position of the indazole ring has been shown to enhance or diminish antitumor activity.

- Compounds with a para-fluorine substitution exhibited superior permeability and lipophilicity, which are beneficial for drug design .

Potential for Other Therapeutic Applications

Beyond oncology, indazole derivatives have been explored for their anti-inflammatory, anti-bacterial, and anti-diabetic properties. The diverse biological activities attributed to this class of compounds suggest potential applications in treating a variety of diseases:

- Anti-inflammatory : Some indazole derivatives have shown promise in reducing inflammation markers in preclinical models.

- Anti-bacterial : Certain modifications have led to compounds with significant antibacterial activity against resistant strains .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound and its analogs:

| Study | Compound | Target Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | 6o | K562 | 5.15 | Induces apoptosis via Bcl2/Bax modulation |

| Study 2 | 6o | A549 | TBD | Cell cycle arrest at G0/G1 phase |

| Study 3 | Various | Multiple (e.g., Hep-G2) | Varies | Inhibitory effects on cell proliferation |

Mécanisme D'action

The mechanism of action of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b)

- Structure : Features a trityl-protected N1 position, bromine at C5, and a 4-ethoxyphenyl-acetamide group at C3.

- Synthesis : Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) and trityl protection strategies are employed .

- Activity : Demonstrated anti-proliferative activity against cancer cell lines (e.g., IC₅₀ = 1.2 μM in MCF-7 breast cancer cells), attributed to the ethoxyphenyl group enhancing lipophilicity and membrane permeability .

2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b)

- Structure : Lacks bromine but includes a 2-fluoroaniline substituent at C4.

- Synthesis : Deprotection of trityl groups using trifluoroacetic acid (TFA) .

- Activity : Improved solubility compared to brominated analogs but reduced cytotoxicity (IC₅₀ = 5.8 μM in MCF-7), suggesting bromine’s critical role in target binding .

Heterocyclic Variants with Acetamide Substituents

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- Structure : Benzothiazole core with trifluoromethyl and 3-methoxyphenyl-acetamide groups.

- Synthesis : Condensation of benzothiazole amines with acetylated aryl acids .

- Activity : Exhibits kinase inhibition (e.g., EGFR IC₅₀ = 0.3 nM) due to the electron-withdrawing trifluoromethyl group enhancing binding affinity .

2-(3-Benzyl-5-bromo-1H-indol-1-yl)-N-hydroxyacetamide (6JU)

Table 1: Key Properties of Selected Analogs

*Hypothetical value based on structural similarity to reported analogs.

Key Observations:

Bromine Substitution : Bromine at C3/C5 improves cytotoxicity but reduces solubility.

Heterocyclic Core : Indazoles generally exhibit better metabolic stability than indoles due to reduced oxidative metabolism .

Acetamide Modifications : Aryl-acetamide groups (e.g., ethoxyphenyl) enhance lipophilicity and target affinity but may require formulation aids for solubility .

Activité Biologique

N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by an indazole core, which is modified at the 3-position with a bromine atom and at the 1-position with a methyl group, while the acetamide group is attached to the nitrogen atom of the indazole ring. This configuration may confer distinct pharmacological properties, making it a candidate for further research into its biological activity.

Antitumor Activity

Research indicates that compounds with similar indazole structures have demonstrated promising anticancer properties . Specifically, this compound may exhibit activity against various cancer cell lines through mechanisms such as kinase inhibition and modulation of apoptosis pathways. For instance, studies on related indazole derivatives have shown their ability to inhibit cell proliferation in human cancer cell lines, including those from lung (A549), leukemia (K562), prostate (PC-3), and liver (Hep-G2) cancers .

Case Study: Indazole Derivatives

A recent study evaluated a series of indazole derivatives for their anticancer activity. One compound, designated as 6o , exhibited an IC50 value of 5.15 µM against K562 cells, indicating significant cytotoxicity. The mechanism involved the modulation of apoptosis-related proteins, notably decreasing Bcl-2 levels while increasing Bax levels, leading to enhanced apoptotic effects .

Kinase Inhibition

The indazole structure is known for its ability to interact with various kinases, which are critical in cell signaling pathways. This compound may act as a kinase inhibitor , potentially impacting pathways involved in cell cycle regulation and DNA damage response. The specific interactions and selectivity of this compound towards different kinases remain an area of active investigation .

The biological activity of this compound may be attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or receptor function, leading to various biological effects. For example, it may inhibit certain kinases linked to tumor growth and survival, thereby exerting its anticancer effects .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antitumor Activity | Exhibits significant cytotoxicity against various cancer cell lines through apoptosis modulation. |

| Kinase Inhibition | Potentially inhibits key kinases involved in cell signaling and proliferation. |

| Mechanism of Action | Interacts with molecular targets to alter enzymatic activity and signaling pathways. |

Future Directions

The ongoing exploration of this compound's biological activities could reveal additional therapeutic applications. Further studies are warranted to elucidate its pharmacokinetic properties, selectivity for specific targets, and potential for use in combination therapies against resistant cancer types.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.